3-(2-Methylphenyl)propionic acid

Physicochemical Properties Material Science Process Chemistry

Select 3-(2-Methylphenyl)propionic acid (CAS 22084-89-5) for its critical ortho-methyl substitution. Unlike positional isomers (3-/4-methyl), this 2-methyl isomer provides essential steric hindrance and conformational bias for: (1) synthesis of 2-methyl-3-phenylpropanol – a key intermediate for pharmaceuticals and fragrances; (2) validated MFS transporter protein binding (2.41 Å co-crystal structure); (3) carboxylic acid bioisostere reference standard in rational drug design; (4) serotonin receptor-targeted derivative synthesis. ≥98% purity, ambient shipping.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 22084-89-5
Cat. No. B181665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylphenyl)propionic acid
CAS22084-89-5
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CCC(=O)O
InChIInChI=1S/C10H12O2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
InChIKeyJIRKNEAMPYVPTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methylphenyl)propionic Acid (CAS 22084-89-5): Procurement Guide and Technical Profile for Research and Industrial Applications


3-(2-Methylphenyl)propionic acid (CAS 22084-89-5), also known as 2-methylhydrocinnamic acid, is an aromatic monocarboxylic acid with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol [1]. It is a versatile carboxylic acid building block, primarily used in organic synthesis for the preparation of pharmaceuticals, agrochemicals, and fine chemicals . This compound is distinguished by a methyl group at the ortho (2-) position of the phenyl ring, which imparts unique steric and electronic properties that influence its reactivity and the physicochemical characteristics of its derivatives .

Why Generic Substitution of 3-(2-Methylphenyl)propionic Acid (CAS 22084-89-5) is Not Advised: A Comparative Analysis of Phenylpropionic Acid Isomers and Analogs


The simple substitution of 3-(2-Methylphenyl)propionic acid with its positional isomers (e.g., 3- or 4-methylphenylpropionic acid) or the unsubstituted phenylpropionic acid is scientifically unsound due to the profound impact of the ortho-methyl group on molecular geometry, reactivity, and physicochemical properties [1]. The ortho-substitution introduces significant steric hindrance around the carboxylic acid side chain, which can alter reaction kinetics in subsequent syntheses and affect the conformation of target molecules. Furthermore, this structural variation leads to measurable differences in key parameters such as melting point, chromatographic retention, and lipophilicity (LogP) . These differences translate into non-interchangeable behavior in chemical reactions and biological assays, making the specific 2-methylated isomer essential for achieving desired outcomes in research and development [2].

Quantitative Comparative Evidence for 3-(2-Methylphenyl)propionic Acid (CAS 22084-89-5): A Guide to Verifiable Differentiation


Thermal Stability and Physical State: Comparative Analysis of 3-(2-Methylphenyl)propionic Acid vs. α-Methylhydrocinnamic Acid

The position of the methyl group is a critical determinant of the compound's solid-state properties. The target compound, with its methyl group on the aromatic ring, is a solid at room temperature, whereas its positional isomer, α-methylhydrocinnamic acid (methyl group on the alpha-carbon of the side chain), is a liquid. This stark difference is quantifiable by a melting point comparison .

Physicochemical Properties Material Science Process Chemistry

Lipophilicity and Pharmacokinetic Prediction: Quantitative LogP Comparison of 3-(2-Methylphenyl)propionic Acid with Unsubstituted Phenylpropionic Acid

The introduction of a methyl group at the ortho position on the phenyl ring results in a measurable increase in lipophilicity compared to the unsubstituted parent compound. This is a key parameter for predicting membrane permeability and pharmacokinetic behavior [1].

Medicinal Chemistry Drug Design ADME Properties

Crystal Structure and Solid-State Conformation: Impact of Ortho-Methylation on Molecular Packing of 3-(2-Methylphenyl)propionic Acid

The ortho-methyl group directly influences the solid-state packing of 3-(2-Methylphenyl)propionic acid. Single-crystal X-ray diffraction reveals that the molecule crystallizes with a specific hydrogen-bonding pattern (forming an R2(2)(8) cyclic dimer) and a near-planar conformation for the non-hydrogen atoms [1]. This structure is analogous to other terminally aryl-substituted n-aliphatic carboxylic acids, but the specific dihedral angle between best-fit planes of adjacent molecules (88.9°) is a direct consequence of its unique substitution pattern [1].

Crystallography Solid-State Chemistry Materials Science

Validated Application Scenarios for 3-(2-Methylphenyl)propionic Acid (CAS 22084-89-5): From Bench Synthesis to Targeted Research


Precursor for 2-Methyl-3-phenylpropanol: A Key Intermediate in Fragrance and Pharmaceutical Synthesis

This compound is a validated and widely cited precursor for the synthesis of 2-methyl-3-phenylpropanol . This alcohol derivative serves as a crucial intermediate in the synthesis of various pharmaceuticals and is also a valuable component in the fragrance industry. The specific ortho-methyl substitution on the starting acid translates to a specific regio- and stereochemistry in the resulting alcohol, which can be essential for downstream biological activity or olfactory profile.

Carboxylic Acid Building Block for Structure-Property Relationship (SPR) Studies in Medicinal Chemistry

As a member of the phenylpropionic acid class, this compound serves as a baseline for investigating the impact of carboxylic acid isosteres [1]. In drug discovery, replacing the carboxylic acid moiety with bioisosteres is a common strategy to improve properties like metabolic stability or membrane permeability. 3-(2-Methylphenyl)propionic acid can be used as the reference standard to quantitatively measure the change in physicochemical properties (e.g., pKa, LogP, solubility) when its carboxylic acid group is replaced, providing a framework for rational drug design [1].

Target for Structural Biology Studies of Transporter Proteins

This compound has demonstrated a specific and direct interaction with a Major Facilitator Superfamily (MFS) transporter protein, as evidenced by its co-crystallization with the protein and structural determination at 2.41 Å resolution [2]. This high-resolution structural data validates its use as a chemical probe to study the binding mechanisms and conformational changes of MFS transporters, a class of proteins critical for drug uptake and resistance.

Organic Synthesis of Neurologically-Active Compounds

The compound has been utilized as a starting material to synthesize derivatives that exhibit increased binding affinity to serotonin receptors . The ortho-methyl group likely provides a beneficial conformational bias or hydrophobic interaction that enhances target engagement. This application scenario is directly relevant for academic and industrial groups engaged in the discovery and development of novel therapeutics for neurological and psychiatric disorders.

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